molecular formula C8H17NO2 B11756115 (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol

(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol

Cat. No.: B11756115
M. Wt: 159.23 g/mol
InChI Key: MPUCCVFWJRIMFT-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol (CAS 2158298-28-1) is a chiral chemical compound that serves as a valuable synthetic building block and intermediate in medicinal chemistry and pharmaceutical research. It has been identified as a key structural motif in the development of novel therapeutic agents. Scientific literature demonstrates its application as a critical precursor in the synthesis of potent P2Y12 receptor antagonists, such as the clinical candidate ACT-246475 (Selatogrel) . P2Y12 antagonists are a class of antiplatelet agents used to prevent thrombosis, and research involving this compound has shown the potential for a wider therapeutic window compared to existing therapies . The specific stereochemistry of the compound, defined by the (R) and (S) configurations, is often essential for its optimal interaction with biological targets, underscoring its importance in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients (APIs). This product is offered for research and development purposes. (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2R)-1-[(3S)-3-methoxypyrrolidin-1-yl]propan-2-ol

InChI

InChI=1S/C8H17NO2/c1-7(10)5-9-4-3-8(6-9)11-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

MPUCCVFWJRIMFT-SFYZADRCSA-N

Isomeric SMILES

C[C@H](CN1CC[C@@H](C1)OC)O

Canonical SMILES

CC(CN1CCC(C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various alcohol derivatives.

    Substitution: Results in compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of aminopropanol derivatives, which often exhibit cardiovascular activity. Key structural analogs include:

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) Structural Differences: Replaces the pyrrolidine ring with an indole moiety and adds a methoxymethyl group. The propan-2-ol backbone is retained but linked to a phenoxyethylamino substituent. Pharmacological Activity: Demonstrates α1- and β1-adrenoceptor antagonism, antiarrhythmic effects, and hypotensive properties comparable to carvedilol, a clinically used β-blocker .

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) Structural Differences: Similar to Compound 10 but with methoxy and methoxymethyl groups swapped on the indole ring. Pharmacological Activity: Shows comparable adrenolytic and spasmolytic activity but slightly reduced binding affinity for β1-adrenoceptors compared to Compound 10 .

(R,S)-9: 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Structural Differences: Lacks the methoxymethyl substituent on the indole ring. Pharmacological Activity: Retains α1-antagonism but exhibits weaker β1-adrenoceptor binding, highlighting the importance of methoxy group positioning for receptor selectivity .

Key Research Findings

  • Stereochemical Impact : The (R)-configuration in the propan-2-ol moiety of the target compound may enhance chiral recognition in receptor binding, though specific data on its bioactivity are lacking. In contrast, racemic analogs (e.g., Compounds 10 and 11) show well-documented cardiovascular effects .
  • Substituent Effects: Methoxy groups on aromatic rings (e.g., indole in Compounds 10–11) enhance β1-adrenoceptor affinity, whereas pyrrolidine-based methoxy groups (as in the target compound) may favor different pharmacokinetic profiles due to reduced aromaticity .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward (single-step ring-opening) compared to indole-containing analogs, which require multi-step functionalization of complex heterocycles .

Biological Activity

(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is a chiral compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of a pyrrolidine ring and a secondary alcohol, exhibits significant biological activity that warrants detailed exploration.

  • Molecular Formula : C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • Structure : The compound features a methoxypyrrolidine moiety attached to a propan-2-ol backbone, which contributes to its stereochemistry and biological properties.

Biological Activity Overview

Research indicates that (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol functions as an inhibitor for various biological targets. Its derivatives have been studied for their roles in drug discovery, particularly in the development of agents targeting specific receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymatic pathways. For example:

  • Neurotransmitter Modulation : It has been shown to affect the release and reuptake of neurotransmitters, potentially influencing cognitive functions and mood regulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be relevant for therapeutic strategies against metabolic disorders.

Case Studies

Several studies have highlighted the biological activity of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol:

  • P2Y12 Antagonist Development :
    • A study reported the discovery of 2-phenylpyrimidine derivatives as P2Y12 antagonists with nanomolar potency. The optimization process included incorporating methoxypyrrolidine structures, leading to enhanced efficacy in platelet aggregation assays .
  • Neurotropic Activity :
    • Research on related compounds demonstrated neurotropic effects, suggesting that (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol may exhibit similar properties that warrant further investigation into its neuroprotective capabilities .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique features and potential advantages of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol:

Compound NameStructureNotable Features
(R)-1-(Dimethylamino)butan-2-olDimethylamino StructureKnown for central nervous system effects
4-Pyridone derivativesPyridone StructureExhibits diverse biological activities
3-Methoxypyrrolidine derivativesMethoxypyrrolidine StructureUseful in receptor modulation

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol derivatives. Key findings include:

  • Binding Affinity : Interaction studies indicate high binding affinity for specific receptors, suggesting potential therapeutic applications in conditions such as depression and anxiety disorders.
  • Efficacy in Animal Models : In vivo studies have shown promising results in animal models for conditions like thrombosis, indicating that this compound could serve as a basis for developing new antiplatelet agents .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are pivotal for confirming stereochemistry. For example, coupling constants (e.g., JvicinalJ_{vicinal}) distinguish axial vs. equatorial proton arrangements in the pyrrolidine ring .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to validate enantiomeric excess (ee) .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3300 cm⁻¹, methoxy at ~2850 cm⁻¹) to confirm structural integrity .

How can researchers resolve contradictions in biological activity data for enantiomers of pyrrolidinyl propan-2-ol derivatives?

Q. Advanced

  • Comparative assays : Test (R)- and (S)-enantiomers in parallel using receptor-binding studies (e.g., radioligand displacement) to identify stereospecific interactions .
  • Crystallography : Resolve X-ray structures of enantiomer-receptor complexes to pinpoint binding discrepancies (e.g., methoxy group orientation affecting hydrophobic interactions) .
  • Meta-analysis : Reconcile conflicting data by evaluating assay conditions (e.g., pH, solvent) that may alter enantiomer stability or solubility .

What strategies optimize enantiomeric excess in the catalytic synthesis of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol?

Q. Advanced

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands in asymmetric hydrogenation to achieve >95% ee .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers during synthesis .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .

What safety precautions are critical when handling (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: May cause respiratory irritation) .
  • Spill management : Collect residues with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .

How does the introduction of a methoxy group on the pyrrolidine ring influence the compound's reactivity in substitution reactions?

Q. Advanced

  • Electron donation : The methoxy group increases electron density on the pyrrolidine nitrogen, enhancing nucleophilicity in SN2 reactions (e.g., alkylation with methyl iodide) .
  • Steric effects : Methoxy substitution at the 3-position directs electrophiles to the less hindered 2-position, as observed in regioselective bromination studies .
  • Hydrogen bonding : The methoxy oxygen participates in intramolecular H-bonding with the hydroxyl group, reducing reactivity in protic solvents .

What are the primary applications of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol in pharmacological research?

Q. Basic

  • Neurological targets : Acts as a β-adrenergic receptor modulator, with potential applications in hypertension and anxiety disorders (analogous to penbutolol derivatives) .
  • Enzyme inhibition : Inhibits monoamine oxidases (MAOs) in preliminary assays, suggesting utility in neurodegenerative disease research .
  • Chiral building block : Used to synthesize complex pharmaceuticals (e.g., antiviral agents) requiring defined stereochemistry .

What computational methods are employed to predict the binding affinity of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol to neurological receptors?

Q. Advanced

  • Molecular docking : Simulate interactions with β-adrenergic receptors using AutoDock Vina to identify key binding residues (e.g., Ser-165 hydrogen bonding) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess conformational flexibility .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values to design analogs with improved affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.